Methyl 2-aminohexanoate hydrochloride
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Overview
Description
Methyl 2-aminohexanoate hydrochloride is an organic compound with the chemical formula C7H15NO2·HCl. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminohexanoate hydrochloride typically involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride. This intermediate is then reacted with hydrochloric acid to obtain dl-norleucine methyl ester hydrochloride . The reaction conditions usually require an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amines and amides
Scientific Research Applications
Methyl 2-aminohexanoate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used in the synthesis of peptides and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-aminohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of peptides and other organic compounds, facilitating the formation of peptide bonds and other chemical linkages. The compound’s amino group plays a crucial role in these reactions, enabling the formation of various biologically active molecules .
Comparison with Similar Compounds
Methyl 2-aminohexanoate hydrochloride can be compared with other similar compounds such as:
- Methyl 6-aminohexanoate hydrochloride
- Ethyl 5-aminovalerate hydrochloride
- Methyl 4-aminobutyrate hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in peptide synthesis and other applications makes it a valuable compound in scientific research and industrial production .
Properties
IUPAC Name |
methyl 2-aminohexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOVZRXLNVNBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554798 |
Source
|
Record name | Methyl norleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77300-48-2 |
Source
|
Record name | Methyl norleucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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